3-Hydroxyundec-5-enenitrile
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Overview
Description
3-Hydroxyundec-5-enenitrile: is an organic compound with the molecular formula C11H19NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to an undecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundec-5-enenitrile can be achieved through several methods. One common approach involves the hydrolysis of 3-cyano-5-undecene, followed by the reduction of the resulting nitrile to form the hydroxyl group. The reaction conditions typically include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-cyano-5-undecene using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyundec-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-undec-5-enenitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 3-hydroxyundec-5-enamine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-undec-5-enenitrile
Reduction: 3-hydroxyundec-5-enamine
Substitution: Ethers or esters of this compound
Scientific Research Applications
Chemistry: 3-Hydroxyundec-5-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic reactions to study enzyme specificity and activity.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxyundec-5-enenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
3-Hydroxyundecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Hexenenitrile: Shorter chain length and lacks the hydroxyl group.
3-Hydroxy-5-hexenoic acid: Similar structure but with a carboxylic acid group and shorter chain length.
Uniqueness: 3-Hydroxyundec-5-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an undecene chain
Properties
CAS No. |
830319-33-0 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-hydroxyundec-5-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-8-11(13)9-10-12/h6-7,11,13H,2-5,8-9H2,1H3 |
InChI Key |
DKLNKHFXODVFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(CC#N)O |
Origin of Product |
United States |
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